

4-Butylcyclohexanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butylcyclohexanol**

Cat. No.: **B1275744**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylcyclohexanol, a substituted cyclohexanol derivative, serves as a crucial intermediate and building block in a wide array of organic syntheses. Its unique structural features, including the presence of a bulky butyl group and the stereoisomerism of the hydroxyl group (cis and trans), significantly influence its physical and chemical properties, making it a versatile component in various applications. This technical guide provides a comprehensive overview of **4-butylcyclohexanol**, focusing on its synthesis, key reactions, and applications, with a particular emphasis on its role in the fragrance and pharmaceutical industries. All quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided.

Physical and Chemical Properties

4-Butylcyclohexanol is a white crystalline solid at room temperature with a characteristic mild, woody, and floral scent.^[1] The cis and trans isomers exhibit differences in their physical properties due to the orientation of the hydroxyl group relative to the bulky tert-butyl group, which locks the cyclohexane ring in a specific conformation. This steric hindrance affects properties like melting point, boiling point, and chromatographic behavior.^{[2][3]}

Table 1: Physical and Chemical Properties of **4-Butylcyclohexanol** Isomers

Property	cis-4-tert-Butylcyclohexanol	trans-4-tert-Butylcyclohexanol	Mixture (cis/trans)
CAS Number	937-05-3[4]	21862-63-5[5]	98-52-2[6][7]
Molecular Formula	C ₁₀ H ₂₀ O[4]	C ₁₀ H ₂₀ O	C ₁₀ H ₂₀ O[6]
Molecular Weight	156.27 g/mol [4][5]	156.27 g/mol [5]	156.27 g/mol [6]
Appearance	White solid[8]	White solid[9]	White crystalline powder or chunks[10]
Melting Point	83 °C[4]	82.5–83 °C[9]	60-69 °C[7]
Boiling Point	214.2 °C at 760 mmHg[4]	Not specified	110-115 °C at 15 mmHg[7]
Density	0.9 g/cm ³ [4]	Not specified	Not specified
Solubility	Limited in water; soluble in organic solvents like ethanol, acetone, and chloroform.[5]	Limited in water; soluble in organic solvents.[5]	Limited in water; soluble in organic solvents.[5]

Synthesis of 4-Butylcyclohexanol

The synthesis of **4-butylcyclohexanol** isomers typically starts from 4-tert-butylcyclohexanone, which can be prepared by the oxidation of a mixture of 4-tert-butylcyclohexanol isomers.[11] The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is highly dependent on the reducing agent and reaction conditions.

Synthesis of trans-4-tert-Butylcyclohexanol

The trans isomer is thermodynamically more stable and can be obtained as the major product through equilibration.[9] A common method involves the reduction of 4-tert-butylcyclohexanone with a "mixed hydride" reagent followed by equilibration.[9]

Experimental Protocol: Synthesis of trans-4-tert-Butylcyclohexanol[9]

Materials:

- 4-t-butylcyclohexanone (77.2 g, 0.5 mole)
- Lithium aluminum hydride
- Aluminum chloride
- Dry ether (500 ml)
- Dry t-butanol (10 ml)
- 10% aqueous sulfuric acid (250 ml)
- Anhydrous magnesium sulfate
- Petroleum ether (b.p. 60–70°)

Procedure:

- Prepare a "mixed hydride" solution by adding an ethereal solution of aluminum chloride to a slurry of lithium aluminum hydride in ether.
- Slowly add a solution of 4-t-butylcyclohexanone in dry ether to the "mixed hydride" solution to maintain gentle reflux.
- After the addition is complete, reflux the reaction mixture for 2 hours.
- Destroy the excess hydride by adding dry t-butanol and reflux for an additional 30 minutes.
- To equilibrate the product, add a small amount of 4-t-butylcyclohexanone (3 g) and reflux for another 4 hours.
- Cool the reaction mixture in an ice bath and decompose it by the successive addition of water (100 ml) and 10% aqueous sulfuric acid (250 ml).
- Separate the ethereal layer and extract the aqueous layer with ether.
- Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the ether by distillation.

- Dissolve the crude product in hot petroleum ether and cool to crystallize.
- Collect the crystals by filtration to yield trans-4-t-butylcyclohexanol.

Yield: 73-78%^[9] Purity: Approximately 99.3% trans isomer^[9]

Synthesis of cis-4-tert-Butylcyclohexanol

The synthesis of the cis isomer, the less stable axial alcohol, requires stereoselective reducing agents that favor attack from the less hindered equatorial face of the ketone.^[8] A notable method utilizes an iridium catalyst.^[8]

Experimental Protocol: Synthesis of cis-4-tert-Butylcyclohexanol^[8]

Materials:

- 4-tert-butylcyclohexanone (30.8 g, 0.200 mole)
- Iridium tetrachloride (4.0 g, 0.012 mole)
- Concentrated hydrochloric acid (4.5 ml)
- Trimethyl phosphite (52 g, 0.42 mole)
- 2-Propanol (635 ml)
- Diethyl ether
- Magnesium sulfate or potassium carbonate

Procedure:

- Prepare the catalyst solution by adding water and then trimethyl phosphite to a solution of iridium tetrachloride in concentrated hydrochloric acid.
- Add this catalyst solution to a solution of 4-tert-butylcyclohexanone in 2-propanol.
- Heat the mixture at reflux for 48 hours.

- Remove the 2-propanol using a rotary evaporator.
- Dilute the remaining solution with water and extract with diethyl ether.
- Wash the combined ether extracts with water, dry over magnesium sulfate or potassium carbonate, and concentrate on a rotary evaporator to yield the crude product.
- Recrystallize from 40% aqueous ethanol to obtain pure cis-4-tert-butylcyclohexanol.

Yield: 93-99% (crude), 75-87% (after recrystallization)[\[8\]](#) Purity: 95.8–96.2% cis-alcohol (crude), >99% (after recrystallization)[\[8\]](#)

Key Reactions of 4-Butylcyclohexanol

4-Butylcyclohexanol, as a secondary alcohol, undergoes a variety of characteristic reactions, including oxidation and esterification. These transformations are pivotal for its application as a building block.

Oxidation to 4-tert-Butylcyclohexanone

The oxidation of 4-tert-butylcyclohexanol to the corresponding ketone is a fundamental transformation. Various oxidizing agents can be employed, including sodium hypochlorite (bleach) in the presence of acetic acid, which is considered a "green" chemistry approach.[\[12\]](#) [\[13\]](#)

Experimental Protocol: Oxidation using Sodium Hypochlorite[\[12\]](#)[\[13\]](#)

Materials:

- 4-tert-butylcyclohexanol (1.00 g, 6.4 mmol)
- Glacial acetic acid (1.5 mL)
- Reagent-grade acetone (~20 mL)
- 8.25% aqueous sodium hypochlorite (bleach) solution (~10 mL)
- Saturated aqueous sodium bisulfite solution

- Saturated aqueous sodium bicarbonate solution
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 4-tert-butylcyclohexanol in glacial acetic acid and acetone in an Erlenmeyer flask.
- Slowly add the sodium hypochlorite solution while stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the excess oxidizing agent by adding saturated aqueous sodium bisulfite solution.
- Neutralize the acetic acid by carefully adding saturated aqueous sodium bicarbonate solution.
- Extract the product into diethyl ether.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and evaporate the solvent to obtain 4-tert-butylcyclohexanone.

Esterification

Esterification of **4-butylcyclohexanol**, particularly with acetic anhydride or acetic acid, yields 4-tert-butylcyclohexyl acetate, a highly valued fragrance ingredient. The cis isomer of the acetate is particularly preferred for its intense woody and floral scent.[\[14\]](#)

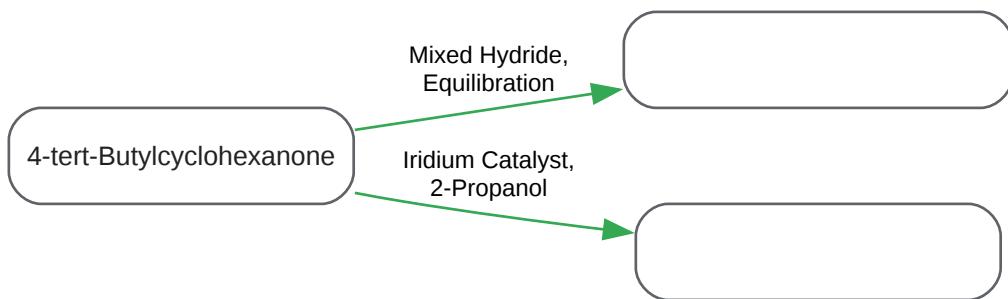
Applications of 4-Butylcyclohexanol

The unique properties of **4-butylcyclohexanol** and its derivatives make them valuable in several industries.

Fragrance and Perfumery

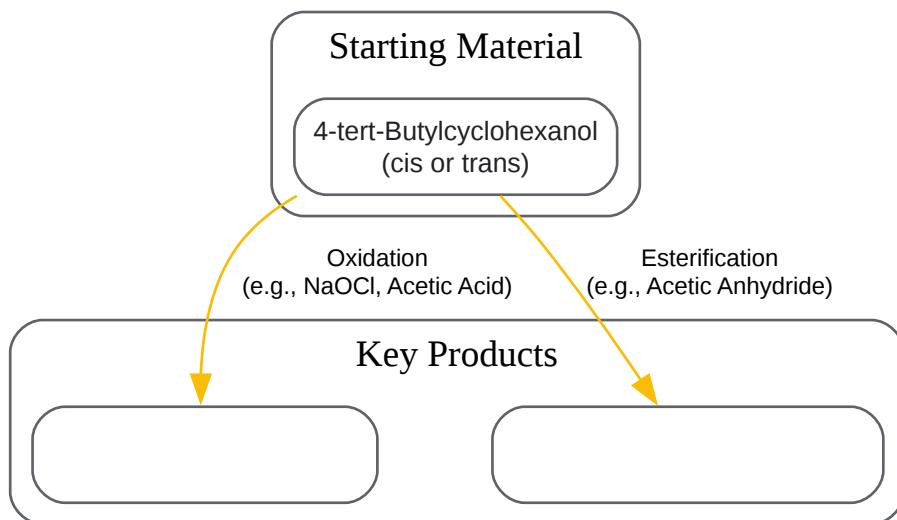
This is a primary application area. 4-tert-Butylcyclohexanol itself has a woody and camphor-like scent and is used in various perfume compositions and personal care products to add warmth and depth.[1][15] Its ester, 4-tert-butylcyclohexyl acetate, is even more widely used as a fragrance ingredient.[6][14] The global market for 4-tert-butylcyclohexanol is significantly driven by the increasing demand for fragrances.[16]

Chemical Intermediate


4-Butylcyclohexanol serves as a versatile intermediate in the synthesis of more complex molecules.[5] Its hydroxyl group can be readily functionalized, and the bulky butyl group can direct the stereochemistry of subsequent reactions. This makes it a useful starting material in the synthesis of pharmaceuticals and other fine chemicals.[10]

Other Industrial Applications

It is also used as a high-performance solvent in coatings and adhesives and in the manufacturing of surfactants, emulsifiers, and polymers through esterification and etherification reactions.[1]


Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving **4-butylcyclohexanol**.

[Click to download full resolution via product page](#)

Caption: Synthesis of cis and trans-4-tert-Butylcyclohexanol.

[Click to download full resolution via product page](#)

Caption: Key reactions of 4-tert-Butylcyclohexanol.

Conclusion

4-Butylcyclohexanol is a fundamentally important building block in modern organic synthesis. The ability to selectively synthesize its cis and trans isomers allows for fine-tuning of molecular properties for specific applications. Its primary role in the fragrance industry, coupled with its growing use as a chemical intermediate for pharmaceuticals and other specialty chemicals, underscores its significance. The synthetic routes and reactions detailed in this guide provide a solid foundation for researchers and professionals working with this versatile molecule. Further research into novel catalytic systems for stereoselective synthesis and the exploration of new applications will continue to expand the utility of **4-butylcyclohexanol** in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-butyl Cyclohexanol (98-52-2) | Trusted Bulk Distributer [chemicalbull.com]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. cis-4-tert-Butylcyclohexanol | CAS#:937-05-3 | Chemsric [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 12. studylib.net [studylib.net]
- 13. chegg.com [chegg.com]
- 14. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 15. cosmileeurope.eu [cosmileeurope.eu]
- 16. dataintelo.com [dataintelo.com]
- To cite this document: BenchChem. [4-Butylcyclohexanol: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275744#4-butylcyclohexanol-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com